3-Difluoromethyl-2-methyl-benzoic acid
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Overview
Description
3-(Difluoromethyl)-2-methylbenzoic acid is an organic compound featuring a benzene ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of 3-(difluoromethyl)-2-methylbenzoic acid often employs metal-based catalytic methods to transfer the difluoromethyl group to the aromatic ring. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the benzene ring.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(Difluoromethyl)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicides.
2-(Difluoromethyl)benzoic acid: Another fluorinated aromatic compound with similar applications.
Uniqueness
3-(Difluoromethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both difluoromethyl and methyl groups on the benzene ring makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
LLEVFDVLXIOSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(F)F |
Origin of Product |
United States |
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